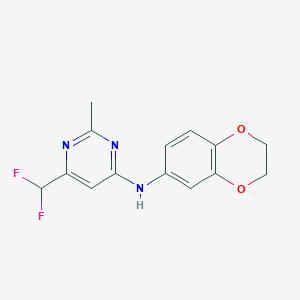
6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C14H13F2N3O2 and its molecular weight is 293.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.09758299 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of oncology. Its structure incorporates a difluoromethyl group and a benzodioxin moiety, which may contribute to its unique pharmacological properties.
Chemical Structure
The compound can be represented by the following molecular formula:
Its IUPAC name is this compound.
Antitumor Properties
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, a study highlighted that a related compound selectively inhibited the proliferation of cancer cells expressing folate receptors and proton-coupled folate transporters (PCFT), demonstrating enhanced potency against human tumor cells compared to other agents .
In vivo studies using SCID mice with IGROV1 tumors showed that this compound was more efficacious than comparative agents, suggesting its potential as a therapeutic candidate in cancer treatment .
The proposed mechanism involves selective membrane transport facilitated by folate receptors and PCFT, leading to the inhibition of enzymes critical for nucleotide synthesis. Specifically, the compound was found to inhibit β-glycinamide ribonucleotide formyltransferase (GARFTase), resulting in the depletion of ATP pools within cells . This mechanism underlines its effectiveness in targeting rapidly dividing cancer cells.
Case Studies
| Study | Findings |
|---|---|
| In Vitro Study (Cell Lines) | Compound selectively inhibited proliferation in KB and IGROV1 human tumor cells. |
| In Vivo Study (SCID Mice) | Demonstrated superior antitumor efficacy compared to standard treatments. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the difluoromethyl group and the benzodioxin structure appears to enhance its interaction with biological targets. Variations in the length of bridging atoms in related compounds have shown that certain configurations yield better selectivity and potency against tumor cells .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other difluoromethylated compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 6-(Difluoromethyl)phenanthridine | Moderate antitumor activity | Different core structure |
| Difluoromethylated quinones | Varies based on substitutions | Known for redox activity |
Properties
IUPAC Name |
6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c1-8-17-10(14(15)16)7-13(18-8)19-9-2-3-11-12(6-9)21-5-4-20-11/h2-3,6-7,14H,4-5H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLKPUVOLQCRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC3=C(C=C2)OCCO3)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














